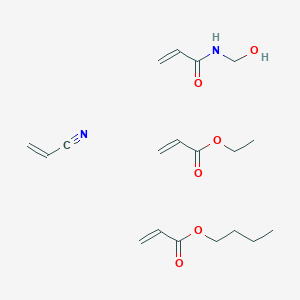![molecular formula C17H36O4 B14671781 2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane CAS No. 42023-05-2](/img/structure/B14671781.png)
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane is a chemical compound with a complex structure that includes multiple ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane typically involves the reaction of 2-methylpropane with tris(2-methylpropoxy)methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products depending on the substituents involved.
Scientific Research Applications
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound may be used in biological studies to investigate its effects on different biological systems and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug or drug delivery agent.
Industry: The compound is used in the production of various industrial products, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-methylpropane: A simpler ether compound with similar structural features.
2-Methyl-2-(1-methylethoxy)propane: Another ether compound with a different arrangement of functional groups.
Tris(1-methoxy-2-methyl-2-propoxy)bismuth: A related compound used in different applications.
Uniqueness
2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane is unique due to its complex structure and the presence of multiple ether groups. This gives it distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
42023-05-2 |
|---|---|
Molecular Formula |
C17H36O4 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-methyl-1-[tris(2-methylpropoxy)methoxy]propane |
InChI |
InChI=1S/C17H36O4/c1-13(2)9-18-17(19-10-14(3)4,20-11-15(5)6)21-12-16(7)8/h13-16H,9-12H2,1-8H3 |
InChI Key |
XSDSNLSNPCRISH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(OCC(C)C)(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


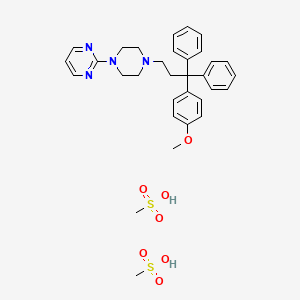
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
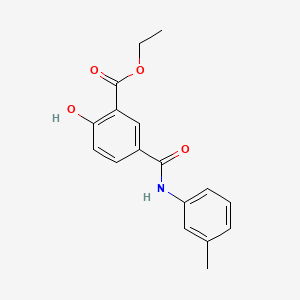
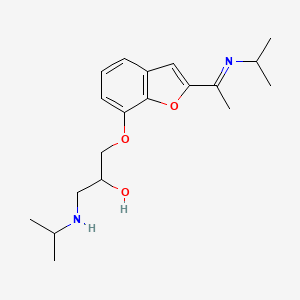
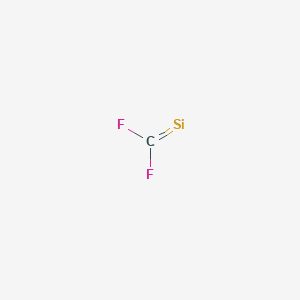

![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
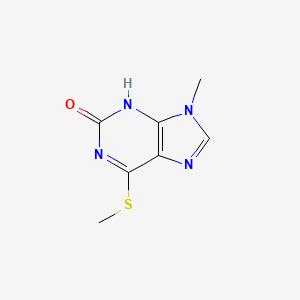


![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)

